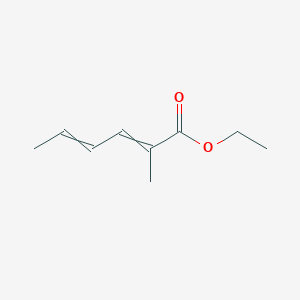

Ethyl 2-methylhexa-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

112182-01-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl 2-methylhexa-2,4-dienoate |

InChI |

InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6-7H,5H2,1-3H3 |

InChI Key |

BTKGHSYBWGVHOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC=CC)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Ethyl 2 Methylhexa 2,4 Dienoate

De Novo Synthesis Protocols

The construction of the ethyl 2-methylhexa-2,4-dienoate backbone from simpler, acyclic precursors can be achieved through several powerful olefination and dehydrogenation reactions.

Horner-Emmons Olefination Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its ability to generate predominantly E-alkenes from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.org This method offers a significant advantage over the traditional Wittig reaction due to the water-solubility of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.orguta.edu The HWE reaction begins with the deprotonation of a phosphonate to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to a carbonyl compound, proceeding through a transient oxaphosphetane intermediate before eliminating to form the alkene. wikipedia.org The stereochemical outcome, favoring the (E)-isomer, is influenced by factors such as the steric bulk of the reactants and the reaction temperature. wikipedia.org

In the context of this compound synthesis, a typical HWE approach would involve the reaction of an appropriate phosphonate, such as triethyl phosphonoacetate, with a suitable α,β-unsaturated aldehyde.

Wittig-Type Olefination Derivatives

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in 1979, provides a reliable method for synthesizing alkenes from phosphonium (B103445) ylides and carbonyl compounds. masterorganicchemistry.comlibretexts.org The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide. libretexts.org A key strength of the Wittig reaction is the definitive placement of the resulting double bond. libretexts.org

The synthesis of the necessary phosphonium ylide is typically achieved by treating a trialkyl phosphine, most commonly triphenylphosphine, with an alkyl halide, followed by deprotonation with a strong base like butyllithium. libretexts.orgyoutube.com For the synthesis of this compound, this would entail the reaction of a specifically chosen ylide with an appropriate aldehyde or ketone.

Palladium-Catalyzed Aerobic Dehydrogenation Routes

A modern and efficient approach to the synthesis of α,β-unsaturated esters involves the palladium-catalyzed aerobic dehydrogenation of saturated esters. This method is advantageous due to its mild reaction conditions, often utilizing air as the terminal oxidant, which aligns with the principles of green chemistry. pkusz.edu.cn The catalytic cycle is thought to involve the formation of a palladium enolate followed by β-hydride elimination. pkusz.edu.cn The presence of a weak inorganic base can facilitate the process by promoting enolate formation. pkusz.edu.cn This strategy has been successfully applied to a broad range of substrates, including aldehydes, ketones, and esters, offering a direct route to unsaturated compounds. pkusz.edu.cn

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available precursors. For instance, a synthetic route could commence with the acid-catalyzed condensation of mesityl oxide or acetone (B3395972) with ethyl acetoacetate (B1235776) to form ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate. researchgate.net This intermediate can then be subjected to a series of transformations to yield the target molecule. Another approach involves the indium(III) triflate-catalyzed reaction of ethyl 2-methyl-3-oxobutanoate with an alkyne, such as phenylacetylene (B144264), to generate a dienoate precursor. orgsyn.org This reaction proceeds efficiently at elevated temperatures with low catalyst loading. orgsyn.org

Stereoselective Synthesis of this compound Isomers

Achieving specific stereoisomers of this compound is crucial for applications where biological activity or material properties are dependent on the molecule's three-dimensional structure.

Diastereoselective Control in (E,E) Isomer Formation

The Horner-Wadsworth-Emmons reaction is particularly valuable for its inherent E-selectivity in alkene formation. organic-chemistry.org This stereochemical preference is a consequence of the thermodynamic stability of the anti-periplanar transition state during the elimination step. organic-chemistry.org By carefully selecting the phosphonate reagent and reaction conditions, it is possible to achieve high diastereoselectivity, favoring the formation of the (E,E) isomer of this compound.

Furthermore, intramolecular HWE reactions have demonstrated high Z-selectivity in certain contexts, influenced by the use of potassium bases and the geometric constraints of the molecule. conicet.gov.ar While not directly forming the (E,E) isomer, this highlights the tunability of the HWE reaction. The Masamune-Roush conditions, which utilize weak bases like DBU or DIPEA, offer another avenue for controlling the stereochemical outcome of HWE reactions. conicet.gov.arresearchgate.net These mild conditions are particularly useful in the synthesis of complex natural products. researchgate.net

| Synthetic Method | Key Reagents | Primary Product Type | Key Advantages |

| Horner-Wadsworth-Emmons Olefination | Stabilized phosphonate carbanions, Aldehydes/Ketones | Predominantly E-alkenes | Water-soluble byproduct, High E-selectivity wikipedia.orgorganic-chemistry.orguta.edu |

| Wittig-Type Olefination | Phosphonium ylides, Aldehydes/Ketones | Alkenes | Fixed double bond location libretexts.org |

| Palladium-Catalyzed Dehydrogenation | Pd(OAc)₂, Weak base, Air (oxidant) | α,β-unsaturated esters | Mild conditions, Green chemistry pkusz.edu.cn |

| Multi-Step Synthesis | Ethyl acetoacetate, Mesityl oxide/Alkynes | Dienoate precursors | Utilizes readily available starting materials researchgate.netorgsyn.org |

Enantioselective Transformations towards Chiral Derivatives

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. For a substrate like this compound, which possesses a conjugated diene system, several powerful enantioselective strategies can be employed to generate chiral derivatives with high stereocontrol. These methods typically involve the use of chiral catalysts or reagents that create an asymmetric environment, influencing the stereochemical outcome of the reaction. nih.gov

Key strategies applicable to dienoate systems include:

Enantioselective Conjugate Addition: The conjugated system of dienoates is susceptible to nucleophilic attack at the C4 or C6 position (1,4- or 1,6-addition). By using a chiral catalyst, this addition can be rendered enantioselective. For instance, copper complexes paired with chiral N-heterocyclic carbene (NHC) ligands have been shown to catalyze the highly efficient and enantioselective conjugate addition of silyl (B83357) nucleophiles to acyclic dienones and dienoates. acs.org This approach generates chiral allylsilanes, which are versatile intermediates for further synthesis.

Asymmetric Diels-Alder Reactions: The diene moiety is a prime candidate for [4+2] cycloaddition reactions. Employing a chiral Lewis acid catalyst can activate the dienophile and control the facial selectivity of the diene's approach, leading to chiral cyclic products with high enantiomeric excess. scielo.br Chiral oxazaborolidine-based catalysts, for example, have proven effective in promoting Diels-Alder reactions even with less reactive substrates. nih.gov Alternatively, hydrogen-bond-donating catalysts, such as α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), can activate dienophiles like substituted acroleins for highly enantioselective cycloadditions with dienes. nih.gov

Asymmetric Oxidative Cyclization: The double bonds within the dienoate can be targeted for asymmetric functionalization. A notable example is the catalytic asymmetric oxidative cyclization of 1,4-dienoates using potassium permanganate (B83412) in the presence of chiral quaternary ammonium (B1175870) salts. This method allows for the direct synthesis of trans-2,5-disubstituted tetrahydrofuran (B95107) rings with high enantioselectivity, introducing multiple stereocenters in a single step. acs.orgacs.org

Enantioselective Homologation: Chiral Lewis acid catalysts, such as those based on Scandium(III) complexes with chiral N,N'-dioxide ligands, can be used for the enantioselective homologation of ketones with α-alkyl α-diazo esters. researchgate.net This process creates optically active β-keto esters containing an all-carbon quaternary center, representing a pathway to complex chiral architectures.

The table below summarizes these general approaches for generating chiral derivatives from dienoate systems.

| Transformation Type | Catalyst/Reagent System | Resulting Chiral Product Class | Key Feature |

| Conjugate Addition | Copper-Chiral NHC Complex | Chiral Allylsilanes | Forms a C-Si bond with high 1,4-selectivity and enantioselectivity. acs.org |

| Diels-Alder Reaction | Chiral Lewis Acids (e.g., Oxazaborolidine) | Chiral Cycloadducts | Catalyst activates the dienophile and controls facial approach. scielo.brnih.gov |

| Oxidative Cyclization | KMnO₄ with Chiral Phase-Transfer Catalyst | Chiral Tetrahydrofurans | Direct synthesis of substituted cyclic ethers from the diene backbone. acs.orgacs.org |

| Asymmetric Alkylation | Chiral Auxiliaries (e.g., Evans auxiliary) | Chiral Alkylated Derivatives | Stoichiometric chiral controller directs the approach of an electrophile. researchgate.net |

Geometric Isomerization Strategies (e.g., E to Z Isomerization)

The geometric configuration of the double bonds in this compound is critical to its properties and reactivity. The thermodynamically more stable (E,E) isomer is often the major product in many syntheses. However, access to the less stable Z-isomers is synthetically important. This requires strategies that can overcome the thermodynamic preference, often by photochemical or catalytic means.

Photochemical Isomerization: One of the most common methods for achieving E→Z isomerization is through photochemistry. youtube.com Upon absorption of light, typically UV irradiation, an electron in the π-bonding orbital is excited to a π*-antibonding orbital. This weakens the double bond, allowing for rotation around the carbon-carbon single bond. Relaxation back to the ground state can then form the Z-isomer. youtube.com This process often leads to a photostationary state, a mixture of E and Z isomers. Studies on ethyl sorbate (B1223678), a closely related compound, have demonstrated that UV irradiation leads to the formation of all four possible geometric isomers, which can then be separated chromatographically.

Visible-Light Photocatalysis: More recently, visible-light photocatalysis has emerged as a milder alternative to UV irradiation. This technique uses a photocatalyst, such as fac-Ir(ppy)₃, that absorbs visible light and then transfers the energy to the olefin, promoting isomerization. nih.gov This method has been successfully applied to the E to Z isomerization of cinnamates, providing the Z-isomer in high yields and selectivity under mild conditions. nih.gov

Transition-Metal Catalysis: Isomerization can also be achieved using transition-metal catalysts. Dinuclear palladium complexes, for instance, have been reported to mediate the selective isomerization of E-1,3-dienes to their Z-isomers without photoirradiation. nih.gov This process achieves kinetic trapping of the less stable Z-isomer through a series of dinuclear elementary steps. Homogeneous catalysts like [Rh(PPh₃)₃(CO)H] are also known to catalyze alkene isomerization via an alkyl mechanism involving migratory insertion and β-hydride elimination steps. youtube.com

The following table compares different strategies for geometric isomerization applicable to dienoates.

| Isomerization Method | Conditions/Catalyst | Mechanism | Typical Outcome |

| UV Photochemistry | UV Light | π → π* excitation, bond rotation | E/Z mixture (photostationary state) |

| Visible-Light Photocatalysis | Visible Light, Organo-photocatalyst (e.g., fac-Ir(ppy)₃) | Triplet energy transfer from catalyst | Selective E→Z isomerization nih.gov |

| Dinuclear Metal Catalysis | Dinuclear Pd(I) Complex | Dinuclear oxidative addition/reductive elimination | Selective E→Z isomerization nih.gov |

| Homogeneous Catalysis | Rh(I) complexes (e.g., [Rh(PPh₃)₃(CO)H]) | Hydride addition and β-hydride elimination | Isomerization of terminal to internal alkenes youtube.com |

Chemical Transformations and Mechanistic Investigations of Ethyl 2 Methylhexa 2,4 Dienoate

Olefin Metathesis Reactions

Catalytic Systems and Their Influence on Metathesis Efficacy

The efficacy of olefin metathesis involving ethyl 2-methylhexa-2,4-dienoate is highly dependent on the chosen catalytic system. Research has shown that ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are often employed for such transformations. The choice of catalyst influences not only the reaction yield but also the selectivity towards specific metathesis products, such as cross-metathesis or ring-closing metathesis products, depending on the reaction partner.

The steric and electronic properties of the catalyst's ligands play a crucial role. For instance, catalysts with more sterically demanding N-heterocyclic carbene (NHC) ligands may exhibit different reactivity and stability profiles compared to those with phosphine (B1218219) ligands. The presence of the ester functional group and the conjugated diene system in this compound requires careful selection of the catalyst to minimize side reactions and catalyst deactivation. The reaction conditions, including solvent, temperature, and catalyst loading, are also optimized to maximize the efficiency of the metathesis reaction.

Homodimerization Pathways

This compound can undergo self-metathesis or homodimerization in the presence of a suitable metathesis catalyst. This reaction involves the cleavage and reformation of the double bonds within two molecules of the starting material. The most likely pathway involves the terminal double bond (C4-C5) of the diene system participating in the metathesis reaction.

The expected homodimer resulting from the metathesis at the terminal double bond would be diethyl (2E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-dicarboxylate, with the concurrent release of ethene. The regioselectivity of this process is directed by the catalyst's interaction with the less sterically hindered terminal double bond of the diene. The formation of other dimeric products through metathesis involving the internal double bond is generally less favored due to steric hindrance around the C2-C3 double bond, which is substituted with a methyl group and the ethyl ester group. The efficiency of this homodimerization is contingent on the catalyst's ability to promote the self-reaction over potential competing pathways like ring-closing metathesis if applicable, or decomposition.

Nucleophilic and Electrophilic Additions

Radical-Mediated Additions and Allyl Radical Intermediates

The conjugated diene structure of this compound makes it a substrate for radical-mediated addition reactions. In these processes, a radical species adds to one of the double bonds, generating a resonance-stabilized allyl radical intermediate. The regioselectivity of the initial radical attack is influenced by both steric and electronic factors.

For instance, the addition of a thiyl radical (RS•) would likely occur at the less substituted C5 position, leading to the formation of a stabilized allyl radical with the unpaired electron delocalized over the C2, C3, and C4 positions. This intermediate can then be trapped by a hydrogen atom donor or another radical species to yield the final product. The distribution of final products (e.g., 1,2- vs. 1,4-addition products) depends on the relative stability of the possible radical intermediates and the reaction conditions. The presence of the electron-withdrawing ester group influences the electron density of the diene system and thus its reactivity towards radical attack.

Nitrotrifluoroacetoxylation Reactions

This compound can undergo nitrotrifluoroacetoxylation, which is a type of electrophilic addition reaction. This transformation typically involves the reaction of the diene with a nitrating agent, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), in the presence of trifluoroacetic anhydride. The reaction proceeds through the initial attack of the electrophilic nitronium ion (NO₂⁺) on the diene system.

The attack of the nitronium ion is expected to occur at a position that leads to the most stable carbocationic intermediate. For the this compound system, this would likely be at the C5 or C3 position, generating a resonance-stabilized allylic cation. This cation is then trapped by the trifluoroacetate (B77799) anion to yield the corresponding nitrotrifluoroacetoxy adduct. The regiochemistry of the addition is a key aspect of this transformation, with the potential for multiple isomers to be formed depending on the site of nucleophilic attack on the allylic cation.

Barbier-Type Carbonyl Allylation Processes

While this compound itself is not directly used in Barbier-type reactions, its corresponding allylic halide derivative, (2E,4E)-1-bromo-2-methylhexa-2,4-diene, is a key precursor for such transformations. wikipedia.orguwimona.edu.jm The Barbier reaction is a one-pot organometallic reaction where an allylic halide reacts with a carbonyl compound in the presence of a metal, such as zinc, indium, or magnesium, to form a homoallylic alcohol. wikipedia.orguwimona.edu.jmorganic-chemistry.orgchemrxiv.org

In this process, the metal inserts into the carbon-halogen bond of the allylic halide in situ, generating a transient organometallic species. wikipedia.org This nucleophilic species then adds to the electrophilic carbonyl carbon of an aldehyde or ketone. A notable feature of the Barbier reaction is its operational simplicity and tolerance to certain functional groups and reaction conditions, often allowing for the use of wet solvents. uwimona.edu.jmorganic-chemistry.org For example, the zinc-mediated reaction of (2E,4E)-1-bromo-2-methylhexa-2,4-diene with an aldehyde would yield a secondary homoallylic alcohol with a new carbon-carbon bond formed at the C1 position of the original diene skeleton. This method provides a powerful tool for the construction of complex molecules containing the 2-methylhexa-2,4-dienyl moiety. organic-chemistry.org Recent advancements have also explored mechanochemical and photocatalytic versions of the Barbier reaction. organic-chemistry.orgrsc.org

Other Significant Chemical Transformations

Beyond the transformations already discussed, the conjugated diene system of this compound is amenable to a variety of other significant chemical reactions. One of the most prominent is the Diels-Alder reaction, a [4+2] cycloaddition where the diene reacts with a suitable dienophile to form a six-membered ring. The stereochemistry and regioselectivity of the Diels-Alder reaction are governed by the well-established principles of orbital symmetry and substituent effects on the diene and dienophile.

Furthermore, the double bonds in this compound can undergo selective hydrogenation under various catalytic conditions. Depending on the catalyst (e.g., palladium on carbon, Wilkinson's catalyst) and reaction parameters, it is possible to achieve partial reduction of one of the double bonds or complete saturation of the diene system. The ester functionality also opens up avenues for other transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the allylic alcohol, or transesterification with other alcohols. These reactions further highlight the synthetic versatility of this compound as a building block in organic synthesis.

Hydrogenation Studies and Stereochemical Outcomes

The hydrogenation of conjugated dienoates like this compound is a critical transformation for accessing partially or fully saturated esters. The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions employed. Research on analogous compounds, such as sorbic acid (hexa-2,4-dienoic acid) and its esters, provides significant insight into the expected reactivity. researchgate.netrsc.org

Catalytic hydrogenation can proceed with high stereoselectivity. For instance, new Cp*Ru (pentamethylcyclopentadienyl ruthenium) complexes have been shown to be highly effective catalysts for the selective hydrogenation of sorbic acid to cis-hex-3-enoic acid with selectivities up to 90%. researchgate.netrsc.org These reactions are often conducted under mild conditions, sometimes in two-phase liquid systems to enhance catalyst performance and recovery. researchgate.net The choice of catalyst and solvent system is paramount in directing the stereochemistry of the resulting double bond. For example, using an ionic liquid like 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) (bmim PF6) as the catalyst medium can lead to enhanced activity in the hydrogenation of sorbic acid with ruthenium complexes. researchgate.net

The hydrogenation of related but more complex unsaturated esters has also been studied, demonstrating that a wide range of functional groups can be tolerated under specific catalytic conditions. nih.govuniovi.es Iron pincer complexes have also emerged as effective catalysts for the transfer hydrogenation of esters using ethanol (B145695) as a benign hydrogen source, although this typically leads to full reduction to the corresponding alcohol. nih.gov

| Catalyst System | Substrate Analog | Primary Product | Key Finding | Reference |

|---|---|---|---|---|

| [Cp*Ru(η⁴-sorbic acid)]⁺X⁻ | Sorbic Acid | cis-Hex-3-enoic acid | High stereoselectivity (up to 90%) for the cis-isomer under mild, two-phase conditions. | researchgate.netrsc.org |

| (Methyl benzoate)chromium tricarbonyl | Butyl Sorbate (B1223678) | Butyl Z-hex-3-enoate | High conversion and selectivity (93-96%) in supercritical CO₂ at 160°C. | researchgate.net |

| Iridium phosphinitoxazoline complexes | α,β-Unsaturated Ketones | Chiral Saturated Ketones | Efficient for asymmetric hydrogenation with high enantioselectivity (up to 99.7% ee). Principles are applicable to related unsaturated systems. | nih.gov |

Metal Carbene Insertion into C-H Bonds

Transition-metal-catalyzed carbene insertion into carbon-hydrogen (C-H) bonds is a powerful method for C-C bond formation, enabling the functionalization of otherwise inert C-H bonds. dicp.ac.cnrsc.org While no studies focus specifically on this compound, the principles are well-established using other molecules, particularly with rhodium(II) catalysts. wikipedia.orgillinois.edu

The general mechanism involves the in-situ generation of a metal carbene from a precursor, typically a diazo compound like ethyl diazoacetate. dicp.ac.cnwikipedia.org This highly reactive intermediate can then insert into a C-H bond. The reaction can be either intermolecular or intramolecular. In an intermolecular reaction, a diazo compound reacts with a separate alkane substrate. For example, the reaction of ethyl diazoacetate with hexane, catalyzed by dirhodium tetraacetate, shows preferential insertion into the methylene (B1212753) (CH₂) groups over the methyl (CH₃) groups. wikipedia.org

Intramolecular C-H insertion is particularly valuable in synthesis as it allows for the rapid construction of cyclic structures. pku.edu.cncaltech.edu The regioselectivity of intramolecular insertion is often predictable, with a strong preference for forming five-membered rings (a 1,5-insertion) due to a favorable six-membered transition state. pku.edu.cn However, electronic and steric factors can override this preference, leading to other ring sizes. pku.edu.cnprinceton.edu

The choice of metal and its ligands is crucial for controlling the reactivity and selectivity of the carbene. illinois.educaltech.edu Rhodium(II) carboxylates and carboxamidates are among the most effective catalysts. wikipedia.org Chiral ligands can be used to achieve enantioselective C-H insertion, creating chiral centers with high stereocontrol. semanticscholar.org

| Catalyst | Carbene Precursor | Substrate Type | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Dirhodium tetraacetate (Rh₂(OAc)₄) | Ethyl diazoacetate | Hexane | Intermolecular C(sp³)-H Insertion | Demonstrates selectivity for insertion into methylene C-H bonds over methyl C-H bonds. | wikipedia.org |

| Rh₂(OAc)₄ | β-Tosyl α-diazo carbonyl compounds | Internal | Intramolecular 1,3 C-H Insertion | Unprecedented formation of a three-membered ring, challenging the typical preference for 1,5-insertion. | pku.edu.cn |

| Rh₂(esp)₂ | (E)-3-Arylidene-4-diazopyrrolidine-2,5-diones | Tetrahydrofuran (B95107) (THF) | Intermolecular C-H vs C-O Insertion | Chemoselectivity between C-H insertion and ylide formation can be controlled by catalyst loading. | mdpi.com |

| Chiral Dirhodium(II) Carboxylates | Methyl 2-diazophenylethanoate | Amines (R-NH₂) | Intermolecular N-H Insertion | Used to synthesize α-amino acid derivatives, though achieving high enantioselectivity remains a challenge. | semanticscholar.org |

Intramolecular Isomerization Mechanisms

Conjugated dienes such as this compound can undergo various intramolecular isomerization reactions. These processes can involve the rearrangement of the double bonds (E/Z isomerization) or cyclization reactions.

One fundamental process is the thermal cis-trans isomerization of the conjugated double bonds. Mechanistic studies on simple conjugated dienes suggest that this can occur via the formation of a cyclobutene (B1205218) intermediate through an electrocyclic reaction. rsc.org This pathway involves the concerted movement of π-electrons to form a strained four-membered ring, which then re-opens to give a different geometric isomer of the diene.

Metal catalysts can also promote the isomerization of dienes. acs.orgfrontiersin.org For example, cobalt complexes with specific ligands can facilitate the unusual isomerization of E/Z mixtures of 1,3-dienes to the pure Z-isomer. acs.org The proposed mechanism involves an intramolecular hydride addition from a [LCo–H]⁺ intermediate to form a π-allyl cobalt species, which then undergoes π–σ–π isomerization before eliminating the hydride to release the isomerized diene. acs.org Palladium complexes have also been shown to mediate the selective isomerization of E-1,3-dienes to their Z-isomers via dinuclear mechanisms. researchgate.net

In molecules containing multiple ester groups, an intramolecular Claisen condensation, known as the Dieckmann cyclization, can occur. youtube.comyoutube.com This involves the formation of an enolate from one ester, which then attacks the carbonyl group of the second ester within the same molecule, leading to a cyclic β-keto ester. While this is not an isomerization of the diene system itself, it represents a significant intramolecular reaction pathway for diesters. youtube.com Similarly, pendant functional groups on a polymer backbone, such as amines or thiols, can undergo intramolecular cyclization to cleave an adjacent ester bond, a strategy used in designing stimuli-responsive materials. rsc.org

Theoretical and Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the complex mechanisms of reactions involving this compound. These studies can elucidate reaction pathways, transition states, and the factors controlling selectivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become a standard method for exploring the potential energy surfaces of chemical reactions. For reactions involving conjugated dienes, DFT calculations can accurately predict activation energies and reaction enthalpies. researchgate.net This allows for the comparison of different possible mechanistic pathways, identifying the most energetically favorable route.

For example, in intramolecular Diels-Alder reactions of ester-linked dienes, DFT calculations (using functionals like B3LYP) have successfully predicted the observed product distributions. acs.org These studies reveal that stereoselectivity can arise from subtle effects like stabilizing secondary orbital interactions in one transition state over another. acs.org DFT is also used to study isomerization energies in dienes, with certain double-hybrid density functionals providing results that are in excellent agreement with experimental data. nih.gov

In the context of carbene chemistry, DFT calculations have provided detailed insight into the mechanism of C-H insertion and other carbene transformations. rsc.org These computational models help explain how the catalyst and substrate structure influence the outcome of the reaction, guiding the development of new, more selective catalytic systems.

Elucidation of Transition States and Reactive Intermediates

A key strength of computational chemistry is its ability to characterize the structure and energy of transient species that cannot be observed directly by experiment, such as transition states and reactive intermediates. frontiersin.orgacs.org

The transition state is the highest energy point along a reaction coordinate and its structure determines the kinetic feasibility of a reaction. For pericyclic reactions, such as the electrocyclization or Diels-Alder reactions that dienes undergo, the transition state involves a cyclic array of orbitals. libretexts.orglibretexts.org Computational studies can model the geometry of these transition states, revealing whether they are synchronous (all bonds forming at once) or asynchronous, and explain the origins of stereoselectivity (e.g., endo/exo selectivity in Diels-Alder reactions). acs.orgwikipedia.orgacs.org

Reactive intermediates are short-lived, high-energy species formed during a reaction. In the metal-catalyzed reactions of this compound, these could include metal-carbene complexes or π-allyl metal complexes. caltech.eduacs.org DFT calculations can elucidate the electronic structure of these intermediates. For instance, in rhodium-catalyzed carbene reactions, computational studies can model the rhodium-carbene species and the subsequent oxonium ylide intermediate that can lead to rearrangement products. mdpi.com This level of detail is crucial for understanding complex reaction networks where multiple products can be formed and for rationally designing catalysts that favor a single desired pathway. researchgate.net

Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Methylhexa 2,4 Dienoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of ethyl 2-methylhexa-2,4-dienoate shows characteristic signals for the ethyl ester group and the methyl-substituted diene chain. The chemical shift (δ) of each proton is influenced by its electronic environment, while spin-spin coupling patterns indicate adjacent protons, allowing for the mapping of the proton framework.

For instance, the ethyl group is identified by a quartet signal for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the methyl (-CH3) group, which in turn appears as a triplet. The protons along the conjugated diene system appear in the vinylic region of the spectrum (typically 5-7 ppm), with their specific shifts and coupling constants being crucial for assigning their positions and the stereochemistry of the double bonds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~7.20 | d | ~15.0 |

| H4 | ~6.10 | dd | ~15.0, ~10.0 |

| H5 | ~5.80 | dq | ~10.0, ~7.0 |

| H6 (CH₃) | ~1.85 | d | ~7.0 |

| 2-CH₃ | ~1.95 | s | - |

| O-CH₂ | ~4.15 | q | ~7.1 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule, confirming the carbon skeleton. docbrown.infolibretexts.orglibretexts.org In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. docbrown.info This allows for direct confirmation of the eight carbon atoms in the structure. The chemical shifts are indicative of the carbon type (alkane, alkene, carbonyl). oregonstate.edudocbrown.info The ester carbonyl carbon is characteristically found far downfield (160-180 ppm), while the sp² carbons of the diene system appear between 110-150 ppm. The sp³ carbons of the ethyl and methyl groups resonate at higher fields (10-60 ppm). libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~167 |

| C2 | ~128 |

| C3 | ~145 |

| C4 | ~130 |

| C5 | ~135 |

| C6 | ~18 |

| 2-CH₃ | ~14 |

| O-CH₂ | ~60 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. libretexts.orglibretexts.orgoregonstate.edu

To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are utilized. These techniques display correlations between different nuclei, providing unambiguous evidence of connectivity. utah.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting H3 to H4, H4 to H5, and H5 to the H6 methyl protons, confirming the sequence of the diene chain. It would also show a correlation between the ethyl group's -CH₂- and -CH₃ protons. utah.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for connecting molecular fragments. For example, HMBC would show correlations from the 2-CH₃ protons to C1, C2, and C3, and from the ethyl -CH₂- protons to the C1 carbonyl carbon, confirming the ester structure and the position of the methyl group on the diene chain. researchgate.net

The geometry of the double bonds (E/Z configuration) is determined using through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) and the magnitude of proton-proton coupling constants. For conjugated dienes, the coupling constant between trans-protons on a double bond (³J) is typically large (12-18 Hz), whereas for cis-protons it is smaller (6-12 Hz). By analyzing the coupling constants between H3-H4 and H4-H5, the stereochemistry of the diene can be assigned. nist.gov NOE experiments can further confirm these assignments by showing spatial proximity between specific protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

GC-MS combines the separation power of Gas Chromatography (GC) with the detection capabilities of Mass Spectrometry (MS). researchgate.netuin-alauddin.ac.id The GC component first separates the this compound sample from any volatile impurities. The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under specific conditions and can be used for identification.

After separation, the purified compound enters the mass spectrometer. Electron ionization (EI) is a common method used, which bombards the molecule with electrons, causing it to lose an electron and form a molecular ion (M⁺•). The m/z of this molecular ion directly corresponds to the molecular weight of the compound. For this compound (C₈H₁₂O₂), the expected molecular ion peak would be at an m/z of 140. nist.gov The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions, creating a unique fragmentation pattern that serves as a molecular fingerprint.

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Result | Information Gained |

|---|---|---|

| GC Retention Time | Compound-specific value | Purity assessment and identification |

| Molecular Ion Peak (M⁺•) | m/z = 140 | Confirms molecular weight (140.18 g/mol ) nist.gov |

| Key Fragment Ion | m/z = 111 | Loss of ethyl group (-C₂H₅) |

| Key Fragment Ion | m/z = 95 | Loss of ethoxy group (-OC₂H₅) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This technique can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₉H₁₄O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). The expected m/z value for the molecular ion [M]⁺ would be very close to this calculated value, typically within a few parts per million (ppm).

Key Research Findings:

While specific experimental HRMS data for this compound is not widely published, the analysis would focus on identifying the molecular ion peak. The high resolution allows for the unequivocal determination of the elemental composition, C₉H₁₄O₂, differentiating it from other potential isobaric compounds. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure, showing losses of characteristic fragments such as the ethoxy group (-OCH₂CH₃) or parts of the hydrocarbon chain.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

| C₉H₁₄O₂ | [M]⁺ | 154.0994 |

| C₉H₁₄O₂ | [M+H]⁺ | 155.1072 |

| C₉H₁₄O₂ | [M+Na]⁺ | 177.0891 |

Note: The table presents calculated theoretical values. Experimental values would be expected to be in very close agreement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the α,β-unsaturated ester and the conjugated diene system.

Key Research Findings:

The most prominent features in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Due to conjugation with the C=C double bond, this peak is typically shifted to a lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester. The C=C stretching vibrations of the conjugated diene system would appear in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the ester group would also be present, typically as two bands in the 1000-1300 cm⁻¹ region. Additionally, various C-H stretching and bending vibrations for the methyl, ethyl, and vinyl groups would be observed.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ester) | Stretch | ~1715 - 1730 | Strong |

| C=C (conjugated diene) | Stretch | ~1600 - 1650 | Medium to Strong |

| C-O (ester) | Stretch | ~1000 - 1300 | Strong |

| sp² C-H (alkene) | Stretch | ~3010 - 3100 | Medium |

| sp³ C-H (alkane) | Stretch | ~2850 - 3000 | Medium to Strong |

UV-Visible Spectroscopy for Conjugation Systems Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is indicative of the extent of the conjugated system.

For this compound, the presence of a conjugated diene and its conjugation with the carbonyl group of the ester results in a characteristic UV absorption profile.

Key Research Findings:

The conjugated system in this compound is expected to give rise to a strong absorption band in the ultraviolet region. Based on Woodward-Fieser rules for predicting the λmax of conjugated systems, the base value for an acyclic diene is 217 nm. The presence of alkyl substituents on the double bonds would cause a bathochromic (red) shift, increasing the λmax. The extension of conjugation to the carbonyl group would further influence the position and intensity of the absorption maximum. The expected λmax for this compound would likely fall in the range of 230-260 nm.

Table 3: Predicted UV-Visible Absorption for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Conjugated dienoate | π → π* | ~230 - 260 |

Advanced Catalysis Research Utilizing Ethyl 2 Methylhexa 2,4 Dienoate As Substrate

Transition Metal-Catalyzed Reactions

Transition metals, with their diverse reactivity and coordination capabilities, have been extensively employed to catalyze a wide range of reactions involving ethyl 2-methylhexa-2,4-dienoate. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures.

Cobalt-Catalyzed Enantioselective Methodologies

Cobalt, an earth-abundant and low-toxicity metal, has emerged as a powerful catalyst for enantioselective transformations. nih.gov In the context of dienoates, cobalt catalysts have been instrumental in developing asymmetric reactions. For instance, cobalt(II) complexes with chiral ligands have been shown to catalyze Michael-alkylation reactions with a reversal of enantioselectivity. rsc.org This control is often achieved through subtle interactions, such as hydrogen bonding between the ligand and the substrate, which dictates the stereochemical outcome. rsc.org While direct examples with this compound are not prevalent in the provided search results, the principles established in similar systems, such as the use of chiral cobalt complexes for the synthesis of spiro-cyclopropane-oxindoles, highlight the potential for developing highly stereoselective transformations of this dienoate. rsc.org The development of photoredox cobalt-catalyzed reactions further expands the toolkit for creating chiral centers, as demonstrated in the propargylation of aldehydes. nih.gov

Lewis Acid Catalysis in Dienate Chemistry

Lewis acid catalysis plays a crucial role in activating substrates and controlling selectivity in various organic reactions. acs.org In the context of dienoates, Lewis acids can coordinate to the carbonyl oxygen of the ester group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the diene more susceptible to nucleophilic attack. This principle is fundamental in reactions like the Diels-Alder cycloaddition, where Lewis acids can enhance both the rate and the stereoselectivity of the reaction. princeton.eduyoutube.com

Organocatalytic Approaches in Transformations Involving Dienes

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis, offering a complementary approach to metal-based catalysis. princeton.edu

For dienes and enoates, chiral secondary amines have proven to be highly effective organocatalysts. rsc.org They can activate α,β-unsaturated aldehydes and ketones through the formation of dienamine and iminium ion intermediates. princeton.edursc.org This activation mode allows for a range of enantioselective transformations. For example, the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes can be catalyzed by chiral amines to produce cycloadducts with high enantioselectivity. princeton.eduyoutube.com The catalyst forms an iminium ion with the aldehyde, which then undergoes cycloaddition with the diene. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. princeton.edu This strategy has been successfully applied to various dienes and dienophiles, demonstrating the broad utility of this organocatalytic approach. princeton.edu

Rational Design and Performance Metrics of Novel Catalytic Systems

The development of new and improved catalytic systems relies heavily on the principles of rational design. numberanalytics.com This involves a systematic approach to designing catalysts with optimized activity, selectivity, and stability for a specific chemical transformation. numberanalytics.comrsc.org

The process of rational catalyst design considers the intricate relationships between the catalyst's structure, its surface properties, and the reaction mechanism. numberanalytics.com For instance, in palladium-catalyzed diamination reactions, density functional theory (DFT) calculations have been used to understand the role of non-covalent interactions in the transition state, guiding the design of more effective phosphoramidite (B1245037) ligands. rsc.org By systematically modifying the substituents on the chiral ligand, it is possible to modulate these interactions and improve the enantioselectivity of the reaction. rsc.org

Performance metrics are crucial for evaluating and comparing the efficacy of different catalytic systems. Key metrics include:

Yield (%): The amount of desired product obtained relative to the theoretical maximum.

Enantiomeric Excess (ee %): A measure of the stereoselectivity of a reaction that produces a chiral product.

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Turnover Frequency (TOF): The turnover per unit of time, which reflects the activity of the catalyst.

Catalyst Loading (mol %): The amount of catalyst used relative to the substrate. Lowering catalyst loading is a key goal for making processes more economical and sustainable. mdpi.com

The table below summarizes the performance of various catalytic systems in reactions relevant to dienoates and conjugated systems, based on the provided search results.

| Catalytic System | Reaction Type | Substrate(s) | Product Type | Yield (%) | ee (%) | Reference |

| Co(acac)₂-imidazolidine-pyrroloimidazolone pyridine | Michael-alkylation | 3-chloro-oxindoles, β,γ-unsaturated-α-ketoesters | spiro-cyclopropane-oxindoles | up to 99 | up to -98 | rsc.org |

| Pd(OAc)₂ / Ac-lle-OH | Cross-Coupling | Alkenes, tert-butyl acrylate | 1,3-Dienes | 53-76 | N/A | rsc.org |

| Cu(II)(OTf)₂ / Chiral Ligand | Diels-Alder | N-alkenoyl-2-oxazolidinones, cyclopentadiene | Cycloadducts | up to 98 | up to 94 | N/A |

| Chiral Imidazolidinone | Diels-Alder | α,β-Unsaturated aldehydes, dienes | Cyclohexenes | up to 99 | up to 94 | princeton.edu |

| Photoredox/Cobalt Dual Catalysis | Propargylation | Aldehydes, propargyl carbonates | Homopropargyl alcohols | High | High | nih.gov |

Research Applications in Advanced Materials Science and Polymer Chemistry

Polymerization Studies of Ethyl 2-methylhexa-2,4-dienoate and Related Monomers

This section would have delved into the specifics of how this compound behaves as a monomer in various polymerization reactions.

Synthesis of Conjugated Polymers and Resins Incorporating Dienate Units

Conjugated polymers, characterized by a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. The diene functionality in this compound suggests its potential as a building block for such materials. This section would have explored methods to incorporate this dienoate unit into conjugated polymer chains or cross-linked resins. The absence of relevant research precludes any detailed discussion on this topic.

Engineering of Functional Materials through Dienolate Building Blocks

Dienolates are reactive intermediates that can be formed from dienoates and are valuable in organic synthesis for forming new carbon-carbon bonds. In the context of materials science, dienolates derived from this compound could potentially be used as building blocks to construct more complex functional materials. This could involve their use in creating specific polymer architectures or in the surface modification of materials. As with the other topics, specific research applying this concept to this compound is not available.

Synthetic and Reactivity Studies of Ethyl 2 Methylhexa 2,4 Dienoate Derivatives and Analogs

Synthesis and Characterization of Substituted Ethyl Hexadienoates

The synthesis of substituted ethyl hexadienoates can be achieved through various modern organic chemistry methods. These methods often aim for high stereoselectivity and regioselectivity, which are crucial for the specific properties and applications of the target molecules.

One notable approach involves the use of organometallic reagents. For instance, a highly stereo- and regioselective synthesis of (E,E)-conjugated dienes can be achieved through the reaction of (Z)-(1-bromo-1-alkenyl)boronic esters with (E)-1-lithio-1-alkenes. capes.gov.br This method provides a novel route to 1,3-dienyl-2-boronic esters, which are versatile intermediates for the synthesis of conjugated dienes. capes.gov.br

Another powerful method is the indium(III) triflate (In(OTf)₃) catalyzed reaction between an α-keto ester and an alkyne. orgsyn.org For example, the reaction of ethyl 2-methyl-3-oxobutanoate with phenylacetylene (B144264) in the presence of a catalytic amount of In(OTf)₃ can produce a substituted enoate. orgsyn.org The reaction conditions, such as temperature and catalyst loading, can be optimized to achieve high yields. For reactions requiring lower catalyst loading, higher temperatures may be necessary. orgsyn.org The tolerance of this reaction to various functional groups makes it a valuable tool for synthesizing a range of substituted esters. orgsyn.org

The characterization of these synthesized compounds relies on a combination of spectroscopic and analytical techniques. Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the stereochemistry of the double bonds.

Infrared (IR) Spectroscopy: This technique is used to identify characteristic functional groups, such as the ester carbonyl (C=O) and the carbon-carbon double bonds (C=C).

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

Gas Chromatography (GC): Used to determine the purity of the synthesized compound. orgsyn.org

Below is a table summarizing the synthesis and characterization data for a representative substituted ethyl hexadienoate.

| Compound Name | Synthesis Method | Key Characterization Data | Purity | Yield |

| Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | In(OTf)₃ catalyzed reaction of ethyl 2-methyl-3-oxobutanoate and phenylacetylene orgsyn.org | IR (neat): 1738, 1715, 1620 cm⁻¹; ¹H NMR (CDCl₃): δ 1.18 (t, 3H), 1.45 (s, 3H), 2.15 (s, 3H), 4.15 (q, 2H), 5.58 (s, 1H), 6.01 (s, 1H), 7.25-7.40 (m, 5H); ¹³C NMR (CDCl₃): δ 13.9, 21.9, 25.8, 57.2, 61.4, 128.2, 128.4, 128.9, 137.9, 140.2, 172.9, 202.1 | >99.9% (GC) orgsyn.org | 90-93% orgsyn.org |

Comparative Reactivity Profiles of Structural Analogs and Isomers

The reactivity of ethyl 2-methylhexa-2,4-dienoate and its analogs is largely dictated by the conjugated diene system. This system allows for unique reactivity patterns, most notably in pericyclic reactions like the Diels-Alder reaction. orgosolver.com

Conjugated dienes can exist in two main conformations: the s-cis and s-trans conformations, which are interconvertible by rotation around the central single bond. libretexts.org The s-cis conformation is essential for the diene to participate in the Diels-Alder reaction. libretexts.org Although the s-trans conformer is often more stable due to reduced steric hindrance, the relatively low energy barrier for isomerization allows for the reaction to proceed from the less stable s-cis conformation. libretexts.org

The substitution pattern on the diene and the dienophile significantly influences the reactivity and the stereochemical outcome of the Diels-Alder reaction. For instance, the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction.

A fascinating aspect of modern organic synthesis is the use of synergistic catalysis to control the reactivity of dienes. For example, the combination of palladium and copper catalysts has been used for the stereodivergent coupling of 1,3-dienes with aldimine esters. acs.org By carefully selecting the enantiomers of the two metal catalysts, it is possible to access all four possible stereoisomers of the product with high diastereoselectivity and enantioselectivity. acs.org This highlights the power of using multiple catalysts to control the reaction pathway and achieve specific outcomes. acs.org

The table below provides a comparative overview of the reactivity of different diene isomers in a Diels-Alder reaction with a generic dienophile.

| Diene Isomer | Relative Reactivity | Key Factors Influencing Reactivity |

| (2E,4E)-hexa-2,4-diene | High | Planar s-cis conformation is readily accessible. |

| (2Z,4E)-hexa-2,4-diene | Moderate | Steric hindrance in the s-cis conformation can slow the reaction. |

| (2Z,4Z)-hexa-2,4-diene | Low | Significant steric hindrance makes attaining the required s-cis conformation difficult. |

| 2-methyl-1,3-butadiene (Isoprene) | High | The methyl group is electron-donating, increasing the reactivity of the diene. |

Comprehensive Stereochemical Analysis of Related Dienyl Esters

The stereochemistry of dienyl esters is a critical aspect that governs their chemical and physical properties, as well as their behavior in chemical reactions. orgosolver.com Dienes can exhibit geometric isomerism (cis/trans or E/Z) at each of the double bonds. orgosolver.com The specific arrangement of substituents around the double bonds leads to distinct spatial orientations and, consequently, different reactivity. orgosolver.com

The Diels-Alder reaction is a prime example of a stereospecific reaction, where the stereochemistry of the reactants directly dictates the stereochemistry of the product. nih.gov For example, the reaction of a cis-dienophile with a diene will result in a product where the substituents from the dienophile are cis to each other in the final cyclohexene (B86901) ring. khanacademy.org Similarly, the stereochemistry of the diene is also preserved in the product. khanacademy.org

A key stereochemical consideration in the Diels-Alder reaction is the endo/exo selectivity. The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product due to secondary orbital interactions.

Recent advancements in synthetic methodology have provided ways to manipulate the stereochemical outcome of reactions involving dienes. Stereochemical editing, for instance, allows for the epimerization of unactivated tertiary stereocenters in Diels-Alder adducts. nih.gov This strategy can be used to access product configurations that are not favored by the intrinsic stereospecificity of the Diels-Alder reaction itself. nih.gov For example, a Diels-Alder reaction might selectively form a cis-lactone, which can then be isomerized to the trans-lactone using stereochemical editing techniques. nih.gov

Furthermore, stereodivergent synthesis, as mentioned earlier, allows for the selective formation of any desired stereoisomer of a product by choosing the appropriate catalyst system. acs.org This level of control is highly valuable in the synthesis of complex molecules where specific stereochemistry is required.

The table below summarizes the key stereochemical features of dienyl esters and their implications.

| Stereochemical Feature | Description | Implication in Reactions |

| E/Z Isomerism | The geometric arrangement of substituents around the carbon-carbon double bonds. orgosolver.com | The specific E/Z configuration of the diene is transferred to the stereochemistry of the product in pericyclic reactions. khanacademy.org |

| s-cis/s-trans Conformation | Rotational isomers around the single bond connecting the two double bonds. libretexts.org | The s-cis conformation is required for the diene to participate in the Diels-Alder reaction. libretexts.org |

| Endo/Exo Selectivity | The stereochemical preference for the orientation of the dienophile's substituents relative to the diene in the transition state of a Diels-Alder reaction. | The endo product is often the major kinetic product due to favorable secondary orbital interactions. |

| Chirality | The "handedness" of a molecule that is non-superimposable on its mirror image. youtube.com | The use of chiral catalysts or chiral auxiliaries can lead to the formation of a single enantiomer of a chiral product. |

Natural Occurrence and Proposed Biosynthetic Pathways of Dienate Structures

Isolation and Characterization from Biological Sources (e.g., marine organisms)

Marine environments, including marine invertebrates and their associated microorganisms, are a prolific source of novel secondary metabolites. nih.govmdpi.comresearchgate.net The isolation and characterization of these compounds involve a series of established and innovative techniques. Organisms such as sponges, tunicates, soft corals, and bryozoans, which are often sessile or slow-moving, have developed a chemical arsenal (B13267) for defense, leading to the production of a wide variety of bioactive molecules. mdpi.com Similarly, marine-derived fungi, including those living as endophytes within other marine organisms, are recognized as potent producers of unique secondary metabolites. nih.govnih.gov

The general process for discovering new natural products from these sources begins with sample collection from diverse marine habitats, such as intertidal zones, deep-sea sediments, and host organisms like sponges and algae. nih.gov To isolate marine fungi, for instance, collected samples are placed in sterile containers, often with wetted paper towels to prevent desiccation, and transported to the laboratory. nih.gov The fungi are then cultured on various specialized media, sometimes containing components of their natural substrate, to encourage growth and the production of secondary metabolites. nih.gov

Once a sufficient quantity of the producing organism is cultured, the extraction process begins. This typically involves using a sequence of solvents with varying polarities to separate compounds from the biomass. nih.gov The resulting crude extract is then subjected to various chromatographic techniques to separate the individual components. These methods can include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.gov The final step is the structural elucidation of the purified compounds, which is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

While a vast number of compounds, including polyketides, alkaloids, and terpenes, have been isolated from marine sources, specific reports on the isolation of Ethyl 2-methylhexa-2,4-dienoate are not prominent in the surveyed scientific literature. However, the established methodologies for isolating marine natural products provide a clear framework for the potential discovery of this and other similar dienoate esters. The search for such compounds continues to be a key area of natural product research.

Elucidation of Putative Biosynthetic Routes to Analogous Dienates

In the absence of direct isolation and biosynthetic studies for this compound, a putative pathway can be proposed based on the well-established principles of fatty acid and polyketide biosynthesis, which are known to produce a wide array of secondary metabolites in fungi. nih.govwikipedia.org The biosynthesis of a substituted dienoate ester likely involves a modular enzymatic assembly line, characteristic of Type I Polyketide Synthases (PKSs). nih.govwikipedia.org

PKSs are large, multifunctional enzymes that construct carbon chains through the sequential condensation of small carboxylic acid units. wikipedia.orgrasmusfrandsen.dk The biosynthesis of a dienoate structure would commence with a starter unit and undergo several rounds of elongation, with specific enzymatic domains controlling the structure at each step.

A plausible biosynthetic pathway for a dienoate ester analogous to this compound would likely proceed through the following key steps, catalyzed by a modular PKS:

Chain Initiation: The biosynthesis would start with the loading of a starter unit, likely acetyl-CoA, onto the Acyl Carrier Protein (ACP) of the loading module.

Chain Elongation and Modification: The initial unit would then be passed to the ketosynthase (KS) domain of the first elongation module. This module's acyltransferase (AT) domain would select an extender unit, typically malonyl-CoA. The KS domain catalyzes a Claisen condensation, extending the chain. The growing polyketide chain can be modified by a suite of tailoring enzymes within the module, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. To generate the diene functionality, specific DH domains would introduce double bonds, while the absence or inactivation of ER domains would be crucial to preserve these unsaturated bonds. The methyl group at the 2-position could be introduced by using methylmalonyl-CoA as an extender unit in the first elongation cycle.

Chain Termination and Esterification: After several cycles of elongation and modification, the completed polyketide chain is released from the PKS. This is often accomplished by a thioesterase (TE) domain, which can have a dual function of releasing the molecule and, in some cases, catalyzing an intramolecular cyclization. For the formation of an ethyl ester, a separate enzymatic step involving an alcohol acyltransferase would be required post-PKS release, utilizing ethanol (B145695) as a substrate.

The table below outlines the putative enzymatic machinery involved in the biosynthesis of a generic dienoate structure, drawing parallels from known PKS systems.

| Enzyme/Domain | Abbreviation | Proposed Function in Dienate Biosynthesis |

| Acyltransferase (loading) | AT-L | Selects and loads the starter unit (e.g., acetyl-CoA). |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheine arm. |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction to extend the carbon chain. |

| Acyltransferase (elongation) | AT-E | Selects and loads the extender units (e.g., malonyl-CoA or methylmalonyl-CoA). |

| Dehydratase | DH | Creates double bonds in the polyketide chain by eliminating a water molecule. The formation of a conjugated diene would require sequential DH activities. |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxyl group. Its selective action is key to the final structure. |

| Enoylreductase | ER | Reduces a carbon-carbon double bond. The absence or inactivity of this domain is necessary to form the diene structure. |

| Thioesterase | TE | Catalyzes the release of the final polyketide chain from the PKS. |

| Alcohol Acyltransferase | - | Catalyzes the esterification of the carboxylic acid with an alcohol (e.g., ethanol) to form the final ester product. |

This proposed pathway highlights the modularity and combinatorial potential of PKS systems. nih.gov By mixing and matching different domains and modules, a vast diversity of chemical structures can be generated. The specific sequence and combination of these enzymatic domains within a PKS gene cluster would ultimately determine the final structure of the dienoate product. The elucidation of such pathways in newly discovered fungi remains a key goal for natural product chemists and molecular biologists.

Advanced Analytical Methodologies for Research on Ethyl 2 Methylhexa 2,4 Dienoate

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for isolating Ethyl 2-methylhexa-2,4-dienoate from reaction mixtures or natural extracts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of moderately polar and non-volatile compounds. For this compound, which possesses a conjugated diene system, UV detection is particularly effective. Research has demonstrated the successful separation of (2E, 4E)-Ethyl 2-methylhexa-2,4-dienoate using a chiral stationary phase, indicating the method's utility in resolving stereoisomers. tdx.cat

Given its structure as a conjugated ester, standard reversed-phase HPLC methods are also highly applicable. These methods typically employ a non-polar stationary phase (like C18) and a polar mobile phase. The separation of related preservatives such as sorbic acid and its esters is routinely achieved using this approach. grupobiomaster.comnih.gov The conjugated system in this compound allows for sensitive detection using a UV detector, typically around 230-260 nm, which corresponds to the absorbance maximum for such chromophores. rsc.org

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Setting for (2E, 4E)-Ethyl 2-methylhexa-2,4-dienoate tdx.cat | General Parameters for Related Conjugated Esters grupobiomaster.comsigmaaldrich.com |

|---|---|---|

| Column | Daicel Chiralcel IA | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isopropanol: n-Hexane (17:83) | Acetonitrile / Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.7 mL/min | 1.0 mL/min |

| Detector | UV, at 254 nm | UV, at 215-260 nm |

| Temperature | Ambient | 20-25°C |

This table combines specific data for the target compound with typical conditions for structurally similar analytes to provide a comprehensive overview.

Gas Chromatography (GC): GC is the preferred method for volatile and thermally stable compounds like this compound. The analysis of conjugated fatty acid methyl esters (FAMEs) is well-established and provides a strong basis for the methodology. rsc.orgoup.com Highly polar capillary columns, such as those containing cyanopropyl siloxane stationary phases (e.g., HP-88, CP-Sil 88), are exceptionally effective for separating isomers of conjugated dienoic acids and their esters. oup.comnih.gov A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response to hydrocarbons.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS for detailed component analysis)

To achieve unambiguous identification, especially in complex matrices where multiple components may have similar retention times, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool that combines the separation capability of GC with the definitive identification power of MS. As this compound elutes from the GC column, it is directly introduced into the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern serves as a chemical "fingerprint," allowing for confident structural elucidation.

While a specific mass spectrum for this compound is not widely published, the analysis of its close structural analog, Ethyl sorbate (B1223678) (ethyl hexa-2,4-dienoate), provides a reliable model for its expected behavior. nih.gov The primary fragmentation of esters typically involves cleavage at the bonds adjacent to the carbonyl group and the ether oxygen. docbrown.infomiamioh.edu

For Ethyl sorbate, prominent peaks in its electron ionization (EI) mass spectrum are observed at mass-to-charge ratios (m/z) of 97, 67, and 125. nih.gov The peak at m/z 97 likely corresponds to the loss of the ethoxy group (-OCH2CH3), while the base peak at m/z 67 can be attributed to the stable C5H7+ ion. The fragmentation pattern for this compound is expected to follow a similar logic, with shifts in m/z values corresponding to the additional methyl group. The McLafferty rearrangement is another common fragmentation pathway for esters with sufficiently long alkyl chains, which can provide further structural clues. youtube.com

Table 2: Expected and Observed GC-MS Fragmentation Data for Conjugated Esters

| Compound | Molecular Ion [M]+ (m/z) | Key Fragment Ions (m/z) | Probable Fragment Identity | Source |

|---|---|---|---|---|

| Ethyl sorbate (Analog) | 140 | 125, 97, 67, 41, 39 | [M-CH3]+, [M-OCH2CH3]+, [C5H7]+ | nih.gov |

| Ethyl ethanoate (General Ester) | 88 | 70, 45, 43 | [M-H2O]+, [COOH]+, [CH3CO]+ | docbrown.info |

This table presents data from a close structural analog and a simple ester to illustrate the principles of fragmentation in GC-MS analysis.

The use of GC-MS is indispensable for confirming the presence of this compound in a sample, distinguishing it from isomers and other related compounds, and providing a high degree of confidence in its identification. nih.gov

Future Research and Emerging Trends in the Chemistry of Substituted Ethyl Hexa-2,4-dienoates

While specific research on this compound is limited in publicly available scientific literature, the broader class of substituted ethyl hexa-2,4-dienoates represents a fertile ground for chemical innovation. The conjugated diene motif within these molecules offers a rich platform for exploring novel synthetic methodologies, understanding complex reaction mechanisms, and developing new materials. This article will focus on the future research directions and emerging trends for this class of compounds, drawing insights from studies on closely related dienoate systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.